molecular formula C14H13NO3 B12127259 Ethyl (1-naphthylamino)(oxo)acetate

Ethyl (1-naphthylamino)(oxo)acetate

Cat. No.: B12127259
M. Wt: 243.26 g/mol
InChI Key: XEKONFTWUGSZSC-UHFFFAOYSA-N
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Description

Ethyl (1-naphthylamino)(oxo)acetate is an α-ketoester derivative featuring a naphthylamine moiety linked to an oxoacetate group. These compounds are typically synthesized via catalytic or acid-promoted reactions and are utilized in organic synthesis, pharmaceuticals, and agrochemicals due to their reactive α-ketoester group and aromatic substituents .

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

ethyl 2-(naphthalen-1-ylamino)-2-oxoacetate

InChI

InChI=1S/C14H13NO3/c1-2-18-14(17)13(16)15-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H,15,16)

InChI Key

XEKONFTWUGSZSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1-naphthylamino)(oxo)acetate typically involves the reaction of 1-naphthylamine with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-naphthylamino)(oxo)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like ammonia (NH3) or primary amines can be used for nucleophilic substitution.

Major Products

    Oxidation: Naphthoquinone derivatives

    Reduction: Amine derivatives

    Substitution: Amides or different esters

Scientific Research Applications

Ethyl (1-naphthylamino)(oxo)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (1-naphthylamino)(oxo)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl (1-naphthylamino)(oxo)acetate with analogous α-ketoesters and naphthyl derivatives, highlighting molecular properties, synthesis routes, and applications:

Compound Name Molecular Formula Molecular Weight CAS No. Key Properties Synthesis Method Applications/Notes
This compound C₁₄H₁₃NO₃ (inferred) 243.26 (calculated) Not explicitly provided Likely liquid at room temperature (inferred from analogs) Likely involves condensation of 1-naphthylamine with ethyl oxalyl chloride Potential intermediate in heterocyclic synthesis or pharmaceuticals (inferred)
Ethyl (4-ethoxyphenyl)aminoacetate C₁₂H₁₅NO₄ 237.25 13789-91-8 Stable at room temperature; soluble in organic solvents Condensation of 4-ethoxyaniline with ethyl oxalyl chloride Used in dye intermediates and agrochemical research
Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate C₁₂H₁₂N₂O₃ 232.24 Not provided Crystalline solid; reactive α-ketoester group Multicomponent reaction of benzimidazole derivatives with ethyl acetoacetate Bioactive compound; studied for antimicrobial properties
2-Naphthaleneacetic acid, α-oxo C₁₂H₈O₃ 200.19 14289-45-3 Solid (mp ~140–143°C); keto-enol tautomerism observed Oxidation of 2-naphthylacetic acid derivatives or via Friedel-Crafts acylation Intermediate in steroid synthesis and polymer chemistry
1-Naphthyl acetate C₁₂H₁₀O₂ 186.20 830-81-9 Low melting point (44–49°C); volatile Esterification of 1-naphthol with acetic anhydride Laboratory reagent; used in fragrance and plasticizer industries

Key Comparative Insights:

Structural Variations: Aromatic Substituents: this compound’s naphthyl group enhances steric bulk and π-π interactions compared to phenyl or benzimidazole analogs (e.g., Ethyl (4-ethoxyphenyl)aminoacetate) . Functional Groups: The α-ketoester moiety in these compounds enables diverse reactivity, such as cyclizations (e.g., fused pyran synthesis in and ) or nucleophilic substitutions .

Synthetic Routes: Catalytic Methods: Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate is synthesized via Brønsted acid catalysis (e.g., phosphoric acid), similar to indole insertion reactions in .

Applications: Pharmaceuticals: Ethyl (4-ethoxyphenyl)aminoacetate is linked to agrochemical research, while 2-naphthaleneacetic acid derivatives are used in steroid synthesis . Material Science: 1-Naphthyl acetate’s volatility makes it suitable for plasticizers, whereas α-ketoesters are precursors for bioactive heterocycles .

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